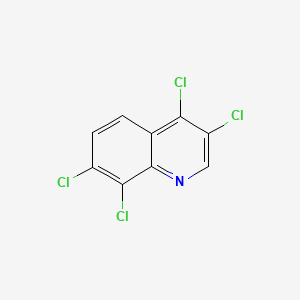

3,4,7,8-Tetrachloroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1204812-18-9 |

|---|---|

Molecular Formula |

C9H3Cl4N |

Molecular Weight |

266.93 |

IUPAC Name |

3,4,7,8-tetrachloroquinoline |

InChI |

InChI=1S/C9H3Cl4N/c10-5-2-1-4-7(12)6(11)3-14-9(4)8(5)13/h1-3H |

InChI Key |

IBNAXQHHOJRMCS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)Cl)Cl)Cl |

Synonyms |

3,4,7,8-Tetrachloroquinoline |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,7,8 Tetrachloroquinoline and Its Derivatives

Classical Heterocyclic Annulation Strategies Employing Chlorinated Precursors

Traditional methods for constructing the quinoline (B57606) ring system often involve the cyclization of aniline (B41778) derivatives with three-carbon synthons. rsc.org For the synthesis of polychlorinated quinolines, these strategies are adapted by utilizing appropriately chlorinated precursors to build the desired halogenation pattern directly into the heterocyclic scaffold.

The Skraup and Doebner-von Miller reactions are foundational methods in quinoline synthesis. mdpi.comwikipedia.org The Skraup reaction typically involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent. mdpi.com A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in the presence of acid. mdpi.comrsc.orgwikipedia.org

To generate polychlorinated quinolines, chlorinated anilines serve as key starting materials. For instance, a modified Skraup reaction has been effectively used to synthesize chloro- and fluoro-substituted quinolines from the corresponding halogenated anilines. researchgate.net The reaction of 3-chloro-2,4-difluoroaniline (B1361499) has been shown to produce 6,8-difluoro-7-chloroquinoline in high yield. researchgate.net This demonstrates the principle of incorporating halogen atoms into the final product by starting with a pre-halogenated aniline. The general challenge with the Doebner-von Miller method is the potential for acid-catalyzed polymerization of the carbonyl substrate, which can lead to lower yields, though modifications such as biphasic reaction media have been developed to mitigate this issue. mdpi.com

| Reaction Type | Chlorinated Precursor Example | Resulting Product Type | Key Features |

| Skraup Reaction | Halogenated Anilines (e.g., 3-Chloro-2,4-difluoroaniline) | Chloro- and/or Fluoro-substituted Quinolines | Builds the quinoline ring from a pre-halogenated aniline. researchgate.net |

| Doebner-von Miller Reaction | Chlorinated Anilines | Substituted Chlorinated Quinolines | Condensation with α,β-unsaturated carbonyls; prone to side reactions. mdpi.comrsc.org |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin (B1672199) (a 1H-indole-2,3-dione) with a carbonyl compound in the presence of a strong base. rsc.orgiipseries.org The reaction proceeds via the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization to form the quinoline ring. iipseries.orgijsr.net

For the synthesis of chlorinated derivatives, a chlorinated isatin is the logical precursor. The use of 5-chloroisatin (B99725) in a Pfitzinger reaction with 5,6-dimethoxy indanone, for example, yields a complex chlorinated quinolinic acid, illustrating the viability of this approach. iipseries.org This strategy allows for the regioselective introduction of a chlorine atom at a position dictated by the substitution on the starting isatin. The resulting quinoline-4-carboxylic acids can serve as versatile intermediates for further functionalization. imist.ma

| Reaction Type | Chlorinated Precursor Example | Resulting Product Type | Key Features |

| Pfitzinger Reaction | Chlorinated Isatins (e.g., 5-Chloroisatin) | Chlorinated Quinoline-4-carboxylic Acids | Base-catalyzed condensation of a chlorinated isatin and a carbonyl compound. iipseries.orgimist.ma |

Modern and Sustainable Synthetic Routes for Polychlorinated Quinolines

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches include catalytic systems for functionalizing existing rings and the application of process technologies like flow chemistry to improve safety and scalability.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. torontomu.ca While often used to add alkyl or aryl groups, these methods can also be applied to the synthesis and functionalization of halogenated heterocycles. nih.gov Strategies can involve either the direct halogenation of a pre-formed quinoline ring or the construction of the quinoline from smaller halogenated building blocks.

The site-selective functionalization of polyhalogenated heteroarenes bearing identical halogen atoms presents a significant challenge but offers a direct route to complex molecules. nih.gov For example, palladium-catalyzed Sonogashira cross-coupling reactions have been successfully performed on pentachloropyridine, demonstrating that heavily chlorinated heterocyclic systems can be selectively functionalized. acs.org Similarly, nickel-catalyzed cross-coupling reactions can form C-C bonds with N-acyliminium ions derived from quinolines, showcasing modern methods for derivatization. rsc.org Another contemporary strategy involves the palladium-catalyzed C-H activation and functionalization of quinoline N-oxides, which allows for the introduction of various substituents onto the quinoline core. mdpi.com These catalytic approaches offer pathways to functionalized polychlorinated quinolines that may be difficult to access through classical annulation.

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of a polychlorinated compound like 3,4,7,8-tetrachloroquinoline presents inherent challenges to these principles, but their application can guide the development of more sustainable routes. The twelve principles of green chemistry provide a framework for this optimization. yale.eduacs.org

Key principles relevant to tetrachloroquinoline synthesis include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones. yale.edu The metal-catalyzed approaches discussed previously align with this principle, as they reduce the amount of waste generated compared to classical methods that may require stoichiometric activating agents or harsh acids.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Annulation reactions that build the ring system in a convergent manner can have a higher atom economy than multi-step linear sequences involving protection and deprotection steps.

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure minimizes energy requirements. yale.edu The development of highly active catalysts that operate under mild conditions is a key research area. rsc.org Microwave-assisted synthesis, which can accelerate reactions and improve yields, has been applied to the Pfitzinger reaction, representing a step towards greater energy efficiency. iipseries.orgathensjournals.gr

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with minimal toxicity. skpharmteco.com While the target molecule itself is hazardous, this principle encourages the selection of less toxic solvents and reagents throughout the synthetic process.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has emerged as a powerful technology for organic synthesis. mdpi.comresearchgate.net This approach offers significant advantages, including enhanced control over reaction parameters like temperature and pressure, improved safety profiles, and greater scalability. mdpi.comsci-hub.se These features are particularly valuable for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side products. researchgate.net

The synthesis of heterocyclic compounds has greatly benefited from flow chemistry. springerprofessional.decam.ac.uk Classical reactions, including the Doebner-Miller reaction for preparing quinaldine (B1664567) derivatives, have been successfully adapted to continuous flow processes. sci-hub.se This demonstrates the potential for applying flow technology to the synthesis of polychlorinated quinolines. Such an application could enable safer handling of chlorinated intermediates and reagents while providing better control over the cyclization and annulation steps, potentially leading to higher yields and purer products. mdpi.comresearchgate.net

| Modern Approach | Key Principles | Potential Application to Tetrachloroquinoline Synthesis |

| Metal-Catalyzed Cross-Coupling | High selectivity, functional group tolerance, catalytic turnover. | Site-selective functionalization of a quinoline or polychlorinated precursor. nih.gov |

| Green Chemistry | Waste prevention, atom economy, energy efficiency, use of catalysts. yale.edu | Guiding the choice of reagents and conditions to minimize environmental impact. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, scalability. mdpi.comsci-hub.se | Safer and more efficient production via classical annulation reactions under continuous flow. |

Regioselectivity and Stereochemical Control in Synthesis of Substituted Quinolines

The synthesis of substituted quinolines, such as this compound, is a complex task where achieving the desired substitution pattern is a significant challenge. The regioselectivity of the cyclization process is highly dependent on the chosen synthetic route and the nature of the substituents on the starting materials. Several classical methods for quinoline synthesis, including the Skraup, Combes, and Friedländer syntheses, often yield mixtures of regioisomers, particularly when using asymmetrically substituted anilines.

For instance, the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone, demonstrates that both steric and electronic effects of substituents play a crucial role in directing the cyclization. wikipedia.org Studies have shown that the bulkiness of substituents on the β-diketone and the electronic nature of substituents on the aniline can alter the ratio of the resulting 2-substituted and 4-substituted quinoline regioisomers. wikipedia.org Similarly, the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can also result in poor regioselectivity, yielding both linear and angular annulation products depending on the substrate. researchgate.net

The table below summarizes the regiochemical outcomes of some common quinoline synthesis methods, which underscores the challenges in producing a specific polysubstituted quinoline like this compound without ambiguity.

| Synthesis Method | Reactants | Factors Influencing Regioselectivity | Typical Outcome |

| Combes Synthesis | Aniline and β-diketone | Steric and electronic effects of substituents on both reactants. wikipedia.org | Can produce mixtures of 2,4-substituted quinoline regioisomers. wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group | Substrate configuration (cis/trans) and reaction conditions. researchgate.net | Can yield mixtures of linear and angularly fused products. researchgate.net |

| Skraup Reaction | Aniline, glycerol, sulfuric acid, and an oxidizing agent | Substituent position on the aniline ring. | meta-Substituted anilines can give mixtures of 5- and 7-substituted quinolines. rsc.org |

| Doebner-von Miller Reaction | Aniline and α,β-unsaturated carbonyl compound | Nature of substituents on both reactants. | Can lead to mixtures of substituted quinolines. |

Stereochemical control in quinoline synthesis is another critical aspect, particularly when chiral centers are present or introduced. Asymmetric syntheses often rely on chiral auxiliaries, catalysts, or substrates to achieve enantio- or diastereoselectivity. utwente.nl For example, the "tert-amino effect" has been utilized in the synthesis of optically active quinoline derivatives, where a chiral amino group on the precursor directs the cyclization to proceed with high stereoselectivity. utwente.nl Such methods allow for the creation of specific stereoisomers, which is of paramount importance in the synthesis of biologically active molecules. zenodo.orgmjstjournal.com

Derivatization Strategies from this compound

Once synthesized, this compound serves as a versatile scaffold for the introduction of further chemical diversity. The four chlorine atoms at different positions on the quinoline core exhibit distinct reactivities, allowing for selective functionalization through various chemical transformations.

Nucleophilic Aromatic Substitution at Chlorine Centers

The quinoline ring system is inherently electron-deficient, a property that is further amplified by the presence of four electron-withdrawing chlorine atoms. numberanalytics.com This electronic characteristic makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In general, nucleophilic substitution on the quinoline ring occurs preferentially at the C2 and C4 positions of the pyridine (B92270) ring. researchgate.net The chlorine atoms at the C7 and C8 positions on the carbocyclic (benzene) ring are significantly less reactive towards nucleophiles under standard SNAr conditions. researchgate.net

This difference in reactivity allows for selective substitution. For example, reaction with a strong nucleophile would likely first replace the chlorine at the C4 position, followed by the C2 position, while the C7 and C8 chlorines would remain intact under controlled conditions. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. wikipedia.orgncrdsip.com A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed to displace the chlorine atoms.

An analogous process is the nucleophilic fluoro-dechlorination of polychlorinated quinolines. For example, the treatment of perchloroquinoline with cesium fluoride (B91410) leads to a mixture of mono- and di-fluorinated products, demonstrating the feasibility of displacing chlorine atoms on the quinoline core. researchgate.net

| Chloroquinoline Substrate | Nucleophile/Reagents | Product(s) | Observations |

| 2,4-Dichloroquinoline | Alkoxides (e.g., NaOMe) | 2-Alkoxy-4-chloroquinoline | Demonstrates higher reactivity of the C2/C4 positions. |

| 4,7-Dichloroquinoline | Fluoride ion (e.g., KF) | 7-Fluoro-4-chloroquinoline | Shows selective substitution is possible. researchgate.net |

| Perchloroquinoline | Cesium Fluoride (CsF) | Mixture of mono- and di-fluorinated hexachloroquinolines | Highlights feasibility of halogen exchange on highly chlorinated systems. researchgate.net |

| p-Chloronitrobenzene | Hydroxide ion (NaOH) | p-Nitrophenol | Classic example of SNAr activated by an electron-withdrawing group. ncrdsip.com |

Electrophilic Substitution on the Quinoline Ring System

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the quinoline nucleus occurs on the electron-richer benzene (B151609) ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The nitrogen atom deactivates the pyridine ring towards electrophilic attack. For the parent quinoline molecule, electrophilic attack typically occurs at the C5 and C8 positions. cutm.ac.in

In the case of this compound, the positions available for electrophilic attack are C5 and C6. However, the four chlorine atoms are strongly deactivating substituents, which will significantly reduce the reactivity of the entire ring system towards electrophiles. While chlorine is an ortho-, para-director, the combined deactivating effect would necessitate harsh reaction conditions for any electrophilic substitution to occur. For instance, nitration of quinoline with a nitrating mixture yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. cutm.ac.in Sulfonation is temperature-dependent, yielding quinoline-8-sulfonic acid at 220°C and quinoline-6-sulfonic acid at 300°C. researchgate.net Applying these reactions to this compound would be expected to be challenging and likely result in low yields.

| Reaction | Reagents | Typical Position of Substitution on Quinoline |

| Nitration | HNO₃ / H₂SO₄ | C5 and C8 cutm.ac.in |

| Sulfonation | H₂SO₄ | C8 (at 220°C), C6 (at 300°C) researchgate.net |

| Halogenation | Halogen / Lewis Acid | C5 and C8 |

| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | Generally does not occur due to deactivation by the nitrogen atom. |

Palladium-Catalyzed Functionalization of Chloroquinoline Derivatives

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the functionalization of aryl chlorides, including chloroquinolines. These methods offer a route to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, overcoming the limitations of traditional substitution reactions. For a substrate like this compound, palladium catalysis would allow for the selective functionalization of the C-Cl bonds.

Various palladium-catalyzed reactions could be envisioned for derivatizing this compound. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which would allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively. The differential reactivity of the chlorine atoms (C4 > C2 > C7/C8) could potentially be exploited to achieve regioselective functionalization by carefully controlling the reaction conditions, catalyst, and ligand.

Research has demonstrated the successful application of palladium-catalyzed reactions on various chloroquinoline derivatives. For example, 2-chloroquinoline-3-carbaldehydes have been used in palladium-catalyzed tandem reactions with isocyanides to generate complex fused heterocyclic systems. researchgate.net Other studies have shown intramolecular C-N bond formation and the synthesis of pyrazolo[4,3-c]quinolines from 4-chloroquinoline (B167314) precursors using a palladium catalyst. researchgate.net These examples highlight the immense potential of palladium catalysis for the elaborate derivatization of polychlorinated quinolines. rsc.orgrsc.org

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand System | Product Type |

| Intramolecular C-N Bond Formation | 4-Chloroquinoline-3-carbaldehyde hydrazones | - | Palladium catalyst | 1H-Pyrazolo[4,3-c]quinolines researchgate.net |

| Tandem Reaction | 2-Chloroquinoline-3-carbaldehydes | Isocyanides | PdCl₂(PPh₃)₂ | Fused quinoline heterocycles researchgate.net |

| Heck Reaction | 2-Chloro-3-(phenoxymethyl)quinolines | - (Intramolecular) | PdCl₂(PPh₃)₂ | 6H-Chromeno[4,3-b]quinolines researchgate.net |

| C-H Functionalization | Cyclopropyl-substituted anilines | - (Intramolecular) | Palladium(0) catalyst | Tetrahydroquinoline derivatives rsc.org |

Chemical Reactivity and Mechanistic Pathways of 3,4,7,8 Tetrachloroquinoline

Pathways of Nucleophilic Aromatic Substitution on the Tetrachloroquinoline Core

Nucleophilic aromatic substitution (SNA) is a principal reaction pathway for chloroquinolines. researchgate.net The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group. The presence of electron-withdrawing groups, such as the chlorine atoms in 3,4,7,8-tetrachloroquinoline, is crucial for stabilizing this negatively charged intermediate and thus facilitating the substitution. researchgate.net

Substituent Effects on Reactivity at C-3, C-4, C-7, and C-8 Positions

The positions of the chlorine atoms on the this compound core are not equally reactive towards nucleophiles. The reactivity is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer complex.

In the quinoline (B57606) system, the pyridine (B92270) ring is more electron-deficient than the benzene (B151609) ring, making the chlorine atoms at the C-3 and C-4 positions generally more susceptible to nucleophilic attack than those at C-7 and C-8. researchgate.net Nucleophilic substitution on chloroquinolines typically occurs preferentially at the C-2 and C-4 positions due to effective stabilization of the intermediate by the ring nitrogen. researchgate.netuop.edu.pk For this compound, the C-4 position is expected to be highly activated towards nucleophilic substitution. The reactivity at C-3 would be influenced by the adjacent chlorine at C-4.

While specific studies on this compound are limited, research on related polychlorinated quinolines provides insights. For instance, in the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, substitution occurs on the carbocyclic ring, indicating that under certain conditions, the benzene ring can also be reactive. researchgate.net In the case of 2,4-dichloroquinolines, the C-4 position is generally more reactive towards nucleophilic displacement than the C-2 position in reactions with amines, although the relative reactivity can be influenced by the nature of the nucleophile. researchgate.netmdpi.com

The following table summarizes the general reactivity patterns for nucleophilic substitution on the quinoline ring, which can be extrapolated to this compound.

| Position | Expected Relative Reactivity | Rationale |

| C-4 | High | The negative charge of the Meisenheimer complex is effectively delocalized and stabilized by the adjacent nitrogen atom. |

| C-3 | Moderate to Low | Less activated than C-4. Reactivity is influenced by the electronic effects of adjacent substituents. |

| C-8 | Moderate to Low | Located on the less electron-deficient benzene ring. Reactivity is enhanced by the electron-withdrawing chlorine substituents. |

| C-7 | Low | Located on the benzene ring and meta to the ring fusion, offering less stabilization for the intermediate compared to the C-8 position. |

Influence of Reaction Conditions on Product Distribution

The distribution of products in nucleophilic substitution reactions of polychlorinated quinolines is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, temperature, and the presence of catalysts.

Nature of the Nucleophile: Stronger nucleophiles generally react faster. The type of nucleophile can also influence the regioselectivity of the substitution. For example, in reactions with some chloroquinolines, methoxide (B1231860) ions show different reactivity patterns compared to amines. researchgate.net

Solvent: The polarity of the solvent can influence the rate of reaction by stabilizing the charged intermediates and transition states.

Temperature: Higher temperatures are often required to overcome the activation energy for nucleophilic aromatic substitution, especially for less reactive positions.

Catalysis: Acid or base catalysis can play a significant role. Acid catalysis can protonate the quinoline nitrogen, further increasing the electrophilicity of the ring and promoting nucleophilic attack. researchgate.net Base catalysis can deprotonate a nucleophile, increasing its nucleophilicity.

For instance, studies on the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) have shown a significant role of acid and base catalysis in determining the reaction outcome. researchgate.net

Electrophilic Reactivity on the Quinoline Ring System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack, when it does occur, preferentially takes place on the more electron-rich benzene ring at the C-5 and C-8 positions. uop.edu.pk

In this compound, the presence of four strongly deactivating chlorine substituents would make electrophilic substitution extremely difficult. The chlorine atoms at C-7 and C-8 would further deactivate the benzene ring, while also sterically hindering the approach of an electrophile. Therefore, forcing conditions would be required for any electrophilic reaction to proceed, and the yields would likely be very low.

Metal-Mediated Transformations and Catalytic Cycles

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to halogenated quinolines. rsc.orgeie.gr Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination could potentially be used to functionalize the this compound core.

The general catalytic cycle for a Suzuki-Miyaura coupling, for example, involves the oxidative addition of the chloroquinoline to a low-valent metal catalyst (typically palladium or nickel), followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Photochemical and Radiolytic Degradation Mechanisms

Polychlorinated aromatic compounds are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. tandfonline.comtandfonline.com The primary photochemical process for many chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond to generate an aryl radical and a chlorine radical.

Photon-Induced Halogen Cleavage

For this compound, absorption of a photon of suitable energy can lead to the excitation of the molecule to an electronically excited state. In this excited state, the C-Cl bonds can become labile, leading to their cleavage.

Research Findings on this compound Remain Elusive

Despite a comprehensive search for scientific literature, detailed research findings and data specifically concerning the electron transfer reactions of the chemical compound this compound in aprotic and protic media are not available in the public domain.

The investigation included searches for the synthesis and electrochemical properties of this compound, as well as broader inquiries into the electron transfer mechanisms of polychlorinated quinolines in general, in the hope of finding data that included this particular isomer.

However, the extensive search did not yield any specific studies, data tables, or detailed research findings for this compound. The available literature focuses on other related but distinct compounds, such as other isomers of tetrachloroquinoline or different classes of quinoline derivatives. As the request strictly pertains to this compound, this information falls outside the designated scope.

Consequently, it is not possible to provide an article on the "" with a focus on "Electron Transfer Reactions in Aprotic and Protic Media" as the foundational scientific data is absent from the surveyed resources. Further research would be required to be published on this specific compound before a detailed article could be generated.

Advanced Spectroscopic and Structural Elucidation Strategies for 3,4,7,8 Tetrachloroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. vanderbilt.edu For 3,4,7,8-tetrachloroquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and confirm the substitution pattern. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic ring system. libretexts.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for establishing the bonding framework of a molecule by revealing correlations between different nuclei. github.io

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the protons on the quinoline (B57606) ring, helping to trace the proton-proton connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J coupling). columbia.edu It is highly sensitive and allows for the unambiguous assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling). columbia.edu HMBC is particularly valuable for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. wisc.edu It would be essential for confirming the positions of the chlorine atoms by connecting the remaining protons to the correct carbon atoms in the structure.

A hypothetical table of expected correlations for this compound is presented below.

| Proton | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| H-2 | H-5 | C-3, C-4, C-8a |

| H-5 | H-6 | C-4, C-6, C-7, C-8a |

| H-6 | H-5 | C-5, C-7, C-8 |

NOESY and ROESY for Conformational Analysis

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, regardless of their bonding connectivity. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects through-space interactions between protons that are close to each other (typically within 5 Å). mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also detects through-space correlations. It is often preferred for medium-sized molecules where the standard NOE might be zero or very weak. columbia.edu

For a rigid, planar molecule like this compound, NOESY or ROESY would primarily confirm the assignments made from other NMR experiments by showing correlations between adjacent protons on the ring system. For instance, a cross-peak between H-5 and H-6 would be expected.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing Analysis

The data from X-ray diffraction allows for a thorough analysis of how molecules arrange themselves in a crystal lattice. This packing is governed by various non-covalent intermolecular interactions. scirp.orgrsc.org For this compound, key interactions would likely include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the chlorine atoms, where the electropositive region on a chlorine atom (the σ-hole) interacts with a nucleophilic region on a neighboring molecule. nih.gov

C-H···Cl and C-H···N Hydrogen Bonds: Weak hydrogen bonds can also play a role in stabilizing the crystal structure. rsc.org

Analysis of the crystal packing provides insights into the physical properties of the material, such as melting point and solubility.

Bond Lengths and Angles Analysis

X-ray diffraction provides highly accurate measurements of intramolecular bond lengths and angles. rsc.org This data can be compared to theoretical values and data from similar structures to understand the electronic effects of the substituents. For this compound, the C-Cl, C-C, and C-N bond lengths would be of particular interest to assess the influence of the four chlorine atoms on the quinoline core.

A table of hypothetical, representative bond lengths is shown below.

| Bond | Expected Length (Å) |

| C-Cl | ~1.74 |

| C-N (aromatic) | ~1.37 |

| C-C (aromatic) | ~1.40 |

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nanografi.comvscht.cz These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. up.ac.zalibretexts.org

For this compound, characteristic vibrational modes would include:

C=C and C=N stretching vibrations in the aromatic system, typically appearing in the 1400-1650 cm⁻¹ region.

C-H stretching vibrations above 3000 cm⁻¹.

C-Cl stretching vibrations , which are expected to be strong in the Raman spectrum and would appear in the lower frequency region of the spectrum.

Ring breathing modes and other skeletal vibrations that are characteristic of the quinoline framework.

Characteristic Vibrational Modes of Polychlorinated Quinolines

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of molecules. For polychlorinated quinolines, the vibrational spectra are dominated by modes involving the quinoline core and the carbon-chlorine bonds.

The substitution of hydrogen with heavier chlorine atoms significantly influences the vibrational frequencies. The C-Cl stretching vibrations are particularly characteristic and are generally observed as strong bands in the region of 760-505 cm⁻¹. dergipark.org.tr In molecules with multiple chlorine atoms, the number and position of these bands can provide clues about the substitution pattern. For instance, studies on 6-chloroquinoline (B1265530) and 8-chloroquinoline (B1195068) have identified C-Cl stretching modes at 607 cm⁻¹ and 659 cm⁻¹, respectively. dergipark.org.tr

Other important vibrational modes include the aromatic C-C stretching vibrations within the quinoline rings, which typically appear in the 1620-1500 cm⁻¹ range. dergipark.org.tr The C-H in-plane and out-of-plane bending vibrations are also present, though their number and intensity are reduced in highly chlorinated compounds like this compound due to the fewer C-H bonds. The entire vibrational pattern serves as a unique fingerprint for the molecule, with theoretical calculations using methods like Density Functional Theory (DFT) often employed to aid in the precise assignment of observed spectral bands. dergipark.org.trdergipark.org.trnih.gov

Interactive Table: Characteristic Vibrational Frequencies for Polychlorinated Quinolines

Below is a summary of typical vibrational frequency ranges for key modes in chlorinated quinoline derivatives.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretching | 3200-3000 | Intensity decreases with increased chlorination. dergipark.org.tr |

| Aromatic C=C Stretching | 1620-1500 | Characteristic of the quinoline ring system. dergipark.org.tr |

| Aromatic C=N Stretching | 1580-1470 | Characteristic of the pyridine (B92270) part of the quinoline ring. |

| C-Cl Stretching | 760-505 | Strong intensity; position is sensitive to substitution pattern. dergipark.org.tr |

| Ring Deformation Modes | Below 1000 | Involve the entire quinoline skeleton. tu-chemnitz.de |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of compounds like this compound. It allows for the measurement of mass-to-charge ratios (m/z) with very high accuracy (typically to four or more decimal places), which enables the determination of an unambiguous elemental formula. bioanalysis-zone.comnih.govgcms.cz Furthermore, tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), provide detailed insights into the molecule's structure by analyzing its fragmentation patterns. google.comresearchgate.net

Isotopic Pattern Analysis for Chlorine Content

A key feature in the mass spectrum of a chlorinated compound is its distinctive isotopic pattern, which arises from the natural abundance of chlorine's two stable isotopes: ³⁵Cl (≈75.77%) and ³⁷Cl (≈24.23%). acs.org A molecule containing a single chlorine atom will exhibit a molecular ion peak (M) and an additional peak at M+2 with an intensity approximately one-third of the M peak. neu.edu.tr

For a molecule with four chlorine atoms, such as this compound, this effect is compounded, producing a characteristic cluster of peaks at M, M+2, M+4, M+6, and M+8. The relative intensities of these peaks are predictable based on the binomial expansion of (a+b)⁴, where 'a' and 'b' are the relative abundances of ³⁵Cl and ³⁷Cl. This unique isotopic signature provides definitive confirmation of the presence of four chlorine atoms in the molecule. neu.edu.trgo-jsb.co.uk

Interactive Table: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₉H₃Cl₄N)

The table shows the expected relative intensities for the molecular ion cluster.

| Ion (Isotopologue) | Description | Theoretical Relative Intensity (%) |

| M | Contains four ³⁵Cl atoms | 100.0 |

| M+2 | Contains three ³⁵Cl and one ³⁷Cl atom | 131.9 |

| M+4 | Contains two ³⁵Cl and two ³⁷Cl atoms | 65.9 |

| M+6 | Contains one ³⁵Cl and three ³⁷Cl atoms | 14.7 |

| M+8 | Contains four ³⁷Cl atoms | 1.2 |

Collision-Induced Dissociation (CID) Mechanisms

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected ion. google.com The resulting fragment ions provide valuable structural information. When the molecular ion of this compound is subjected to CID, it undergoes characteristic fragmentation pathways.

The most common fragmentation processes for halogenated aromatic compounds involve the loss of halogen atoms or hydrogen halides. msu.edulibretexts.org For this compound, the fragmentation cascade would likely be initiated by the cleavage of a C-Cl bond, which is generally weaker than the C-C or C-H bonds in the aromatic system. msu.edu This leads to the sequential loss of chlorine radicals (Cl•).

A plausible primary fragmentation pathway involves the loss of a single chlorine radical from the molecular ion [C₉H₃Cl₄N]⁺• to form the fragment ion [C₉H₃Cl₃N]⁺. This fragment can then undergo further sequential losses of chlorine radicals or potentially the elimination of a neutral HCl molecule, leading to a series of daughter ions. Another potential, though less common, fragmentation pathway for quinoline structures can involve ring-opening, as has been observed in the CID of protonated quinoline itself. researchgate.net The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Computational Chemistry and Theoretical Investigations of 3,4,7,8 Tetrachloroquinoline

Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation approximately, providing insights into molecular geometry, energy, and electronic distribution. dergipark.org.trresearchgate.net

DFT methods, such as the widely used B3LYP functional, are popular for their balance of computational cost and accuracy in predicting the electronic properties of organic molecules. dergipark.org.trrsc.org These methods calculate the electron density of a system to determine its energy. Ab initio methods, like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the use of experimental data, often providing high accuracy at a greater computational expense. researchgate.net For a molecule like 3,4,7,8-tetrachloroquinoline, these calculations would typically be performed with a basis set such as 6-311++G(d,p) to ensure a reliable description of its electronic structure. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. arabjchem.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgrsc.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. arabjchem.orgresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. rsc.org For this compound, the four electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoline (B57606). The precise energy gap would determine its reactivity profile. Computational studies on other chloroquinolines and related derivatives show HOMO-LUMO gaps typically in the range of 4 to 5 eV, indicating significant stability. arabjchem.orgscirp.org

Illustrative Data Table for FMO Analysis This table presents hypothetical but representative values for a theoretical analysis of this compound based on typical results for similar compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show a negative potential (red/yellow) around the nitrogen atom due to its high electronegativity and lone pair of electrons. The regions around the electron-withdrawing chlorine atoms and the hydrogen atom would exhibit a positive potential (blue), making them sites for potential nucleophilic interaction. acs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational technique used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. dergipark.org.trresearchgate.net Theoretical predictions, when compared with experimental spectra, help in the definitive assignment of signals. For this compound, calculations would predict the chemical shifts for the single proton and the nine distinct carbon atoms, with the carbons bonded to chlorine showing significant downfield shifts.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are performed by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. dergipark.org.trresearchgate.net Discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation in the calculation, are often corrected using a scaling factor.

Illustrative Data Table for Predicted Spectroscopic Data This table shows the type of data generated from computational spectroscopic predictions for a molecule like this compound.

| Parameter | Atom/Bond | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift | C4-Cl | ~145 ppm |

| ¹H NMR Chemical Shift | H2 | ~8.5 ppm |

| IR Vibrational Frequency | C-Cl Stretch | ~800-850 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis

Theoretical methods are employed to model chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of transition states, chemists can determine reaction rates and explore the feasibility of different pathways. For this compound, one could model reactions such as nucleophilic aromatic substitution, where a chlorine atom is replaced. The calculations would help identify which of the four chlorine atoms is most susceptible to substitution by modeling the transition states for attack at each position.

Conformation and Tautomerism Studies

While the quinoline ring system is rigid and planar, computational methods can be used to study different conformations if flexible substituent groups were present. For this compound itself, conformational analysis is not a major consideration due to its rigid structure.

Tautomerism, however, could be relevant under certain conditions, although less common for quinolines compared to quinolones. Theoretical calculations can predict the relative energies and thermodynamic stabilities of different tautomers. researchgate.net For instance, protonation of the quinoline nitrogen could lead to different tautomeric forms, and computational analysis could determine the most stable isomer in various environments (gas phase vs. solvent). researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. nih.gov These descriptors provide a quantitative basis for the predictions made from HOMO-LUMO and MEP analyses.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. η = (I - A) / 2. A higher hardness value correlates with lower reactivity. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Higher softness indicates higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. ω = χ² / 2η. arabjchem.org

These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity or other properties. scirp.org

Illustrative Table of Quantum Chemical Descriptors This table contains representative values for this compound, calculated from the illustrative FMO energies in Table 5.1.1.

| Descriptor | Formula | Value (eV) | Implication |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.15 | High energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.25 | Moderate energy released upon electron gain. |

| Electronegativity (χ) | (I+A)/2 | 4.70 | High tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.45 | High resistance to charge transfer; stable. |

Coordination Chemistry and Ligand Properties of 3,4,7,8 Tetrachloroquinoline

Metal Complex Synthesis and Characterization

The synthesis of metal complexes with 3,4,7,8-tetrachloroquinoline would be the foundational step in exploring its coordination chemistry. Standard synthetic procedures would likely involve the reaction of the tetrachloroquinoline ligand with a variety of metal salts in suitable solvents. However, the specific reaction conditions, such as temperature, reaction time, and molar ratios, would need to be determined empirically.

Coordination Modes and Ligand Binding Sites

The nitrogen atom of the quinoline (B57606) ring is the most probable primary binding site for metal ions, acting as a Lewis base. The presence of four electron-withdrawing chlorine atoms on the quinoline core is expected to significantly reduce the electron density on the nitrogen atom, thereby influencing its donor strength compared to unsubstituted quinoline. It is also conceivable, though less likely, that under certain conditions, the chlorine atoms could participate in secondary interactions with a metal center. Spectroscopic techniques such as FT-IR and NMR, alongside X-ray crystallography, would be essential to definitively identify the coordination modes.

Stoichiometry and Geometries of Metal Complexes

The stoichiometry and geometry of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the metal-to-ligand ratio used in the synthesis, and the steric hindrance imposed by the four chlorine atoms. Various geometries, such as tetrahedral, square planar, or octahedral, could be anticipated. scirp.org The determination of these properties would rely on techniques like elemental analysis, mass spectrometry, and single-crystal X-ray diffraction.

Electronic and Photophysical Properties of Metal Complexes

The electronic properties of hypothetical this compound metal complexes would be of significant interest. The strong inductive effect of the chlorine substituents would likely influence the energies of the metal- and ligand-based molecular orbitals. Techniques such as UV-Vis and fluorescence spectroscopy would be employed to investigate the electronic transitions and potential luminescent properties of these complexes. researchgate.netnih.gov The study of these properties is crucial for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

Catalytic Applications of Tetrachloroquinoline-Metal Complexes

Metal complexes are widely utilized as catalysts in a vast array of organic transformations. nih.gov The unique electronic and steric environment provided by the this compound ligand could impart novel catalytic activities to its metal complexes.

Role as Ligands in Transition Metal Catalysis

Transition metal complexes featuring quinoline-based ligands have been successfully employed in various catalytic reactions, including cross-coupling and hydrogenation. nih.gov The electron-deficient nature of the this compound ligand might stabilize metal centers in low oxidation states, potentially enhancing their catalytic efficacy in certain reactions. Investigating the performance of these hypothetical complexes in well-established catalytic processes would be a critical step in assessing their potential.

Other Organometallic Catalysis

Beyond traditional transition metal catalysis, the field of organometallic catalysis offers broad opportunities. ijfmr.com The potential for this compound-metal complexes to catalyze other transformations, such as polymerization or C-H activation, remains an open question that can only be answered through dedicated research efforts.

Molecular Recognition and Biomacromolecular Interactions of 3,4,7,8 Tetrachloroquinoline Mechanistic Focus

Binding Mechanisms to Purified Target Proteins and Enzymes (Non-Clinical Context)

Extensive searches of scientific literature and databases have not yielded specific studies on the binding mechanisms of 3,4,7,8-tetrachloroquinoline with purified target proteins or enzymes. Therefore, the following sections describe the established methodologies that would be employed to investigate such interactions.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the binding mode. This process involves preparing the 3D structure of the ligand (this compound) and a library of protein targets. nih.gov Docking algorithms then systematically sample different orientations and conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity. nih.gov

Molecular dynamics (MD) simulations could further refine the docking poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations would model the movement of every atom in the system, offering a more realistic representation of the binding event and the stability of the interactions.

Illustrative Data from a Hypothetical Molecular Docking Study:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Stacking |

| DNA Gyrase | -7.8 | Asp73, Gly77 | Electrostatic, van der Waals |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Biophysical Techniques for Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To experimentally validate the predictions from molecular docking and to quantify the binding affinity, several biophysical techniques are essential.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a biomolecular interaction. harvard.edursc.org In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the purified target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). harvard.eduupm.es

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of molecules in real-time on a sensor surface. uio.nonih.gov In an SPR experiment, the target protein would be immobilized on the sensor chip, and a solution of this compound would be flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. uio.no

Example of Thermodynamic Data from a Hypothetical ITC Experiment:

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Binding Affinity (Kd) | 2.5 µM |

| Enthalpy (ΔH) | -15.2 kcal/mol |

| Entropy (ΔS) | -10.8 cal/mol·K |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

DNA/RNA Intercalation and Groove Binding Studies (Molecular Level)

No published studies were found that specifically investigate the interaction of this compound with DNA or RNA. The planar aromatic structure of the quinoline (B57606) ring suggests that it could potentially interact with nucleic acids through intercalation or groove binding.

Spectroscopic Probes for Nucleic Acid Interactions

Various spectroscopic techniques can be used to probe the interaction between a small molecule and nucleic acids. UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum of this compound upon binding to DNA or RNA, which can indicate an interaction.

Fluorescence spectroscopy is particularly useful if the compound is fluorescent. Intercalation into the hydrophobic environment between base pairs often leads to an increase in fluorescence quantum yield. nih.gov Fluorescence quenching experiments and fluorescence anisotropy can also provide information on the binding mode and affinity.

Circular dichroism (CD) spectroscopy is sensitive to the chiral environment of the DNA or RNA secondary structure. Changes in the CD spectrum of the nucleic acid upon addition of this compound can indicate binding and provide clues about the nature of the interaction and any conformational changes induced in the nucleic acid.

Structural Basis of Binding (e.g., X-ray Crystallography of Co-crystals)

To obtain a detailed atomic-level understanding of how this compound binds to DNA or RNA, X-ray crystallography of a co-crystal would be the gold standard. d-nb.infonih.gov This technique involves crystallizing the compound in complex with a short DNA or RNA oligonucleotide and then determining the three-dimensional structure of the complex by analyzing the diffraction pattern of X-rays scattered by the crystal. nih.gov The resulting electron density map would reveal the precise binding site, orientation, and intermolecular interactions between the compound and the nucleic acid. d-nb.info

Modulatory Effects on Isolated Cellular Pathways (Mechanistic Probes)

There is no available research on the modulatory effects of this compound on isolated cellular pathways. To investigate such effects, a series of in vitro cellular assays would be necessary. For instance, if docking studies suggested an interaction with a specific kinase, kinase activity assays would be performed to determine if the compound acts as an inhibitor or activator.

Furthermore, reporter gene assays could be employed to assess the impact of the compound on specific signaling pathways, such as the NF-κB, MAPK, or PI3K/AKT pathways. nih.govmdpi.commedsci.org Changes in the expression of key proteins within these pathways could be monitored by techniques like Western blotting. These mechanistic studies would be crucial to bridge the gap between molecular interactions and the cellular response to this compound.

Enzyme Inhibition Kinetics (Purified Systems)

There is no publicly available research detailing the inhibitory effects of this compound on any purified enzyme systems. As such, no data on its inhibition constant (Ki), half-maximal inhibitory concentration (IC50), or the type of inhibition it may exert on specific enzymes can be provided.

Interactive Data Table: Enzyme Inhibition Data for this compound (No data available)

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Data Not Available | - | - | - |

Receptor Binding Assays (Isolated Receptors)

Similarly, there is a lack of published studies on the binding of this compound to any isolated receptors. Therefore, information regarding its binding affinity (Kd), the types of receptors it may interact with, and whether it acts as an agonist or antagonist is currently unknown.

Interactive Data Table: Receptor Binding Affinity of this compound (No data available)

| Receptor | Ligand | Kd (nM) | Assay Type |

| Data Not Available | - | - | - |

Structure Activity Relationship Sar Studies for Mechanistic Insights of 3,4,7,8 Tetrachloroquinoline Analogues

Rational Design of Structural Analogues Based on Computational Predictions

The rational design of analogues of 3,4,7,8-tetrachloroquinoline would begin with computational modeling to predict their interactions with biological targets. nih.govtandfonline.com This in silico approach helps in prioritizing the synthesis of compounds with a higher probability of desired activity, thereby saving time and resources. nih.gov Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand to a target protein. eui.euiscientific.org

For instance, if this compound were being investigated as an inhibitor of a specific enzyme, such as a kinase or a bacterial enzyme like DNA gyrase, molecular docking studies would be performed. nih.govnih.gov These studies would model how the tetrachloroquinoline core and its substituents fit into the active site of the target enzyme. The insights gained from these docking studies, such as key hydrogen bonds or hydrophobic interactions, would guide the design of new analogues. eui.eu For example, if a specific region of the binding pocket is found to be unoccupied, new analogues with substituents at the corresponding positions on the quinoline (B57606) ring could be designed to fill this space and potentially increase binding affinity.

A computational workflow for designing novel analogues might involve:

Target Identification: Identifying a potential biological target for which quinoline derivatives have shown activity.

Binding Site Analysis: Characterizing the active site of the target to understand its size, shape, and chemical environment.

Docking of Parent Compound: Docking this compound into the active site to predict its binding mode and affinity.

In Silico Modification: Systematically modifying the structure of the parent compound by adding, removing, or changing substituents at various positions.

Re-docking and Scoring: Docking the newly designed analogues and using scoring functions to rank them based on their predicted binding affinities. nih.gov

This computational pre-screening allows for the selection of a smaller, more promising set of analogues for chemical synthesis and subsequent biological testing.

Systematic Structural Modifications and Their Impact on Molecular Target Binding Affinities

Following the computational design, the synthesis and biological evaluation of the designed analogues would provide the data needed to establish clear SAR. This involves systematically altering the chemical structure and observing the effect on biological activity. mdpi.com

The number, position, and type of halogen substituents on the quinoline ring can significantly influence biological activity. orientjchem.org For a compound like this compound, the chlorine atoms are key determinants of its physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its interaction with biological targets. acs.org

SAR studies on other halogenated quinolines have shown that:

The presence of a halogen at certain positions can be crucial for activity. For example, in some antimalarial quinolines, a chlorine atom at the 7-position is essential for efficacy. orientjchem.org

Varying the halogen type (e.g., fluorine, chlorine, bromine) can modulate activity. Fluorine substitution, for instance, is often used to enhance metabolic stability and binding affinity. orientjchem.org

The pattern of polychlorination can lead to different biological effects. The specific arrangement of four chlorine atoms in this compound would create a unique electronic and steric profile compared to other tetrachlorinated isomers.

To explore this, a series of analogues could be synthesized where the chlorine atoms are moved to different positions, or replaced with other halogens. The resulting data on their binding affinities would be compiled into a data table to elucidate the SAR.

Table 1: Hypothetical Binding Affinities of Halogenated Quinoline Analogues

| Compound | Substitution Pattern | Target Binding Affinity (IC₅₀, µM) |

|---|---|---|

| This compound | 3,4,7,8-Cl₄ | Baseline |

| Analogue 1 | 2,4,7,8-Cl₄ | To be determined |

| Analogue 2 | 3,4,6,8-Cl₄ | To be determined |

| Analogue 3 | 3,4,7,8-F₄ | To be determined |

| Analogue 4 | 7-Cl | To be determined |

This table is illustrative and would be populated with experimental data.

Beyond halogen substitutions, the introduction of other functional groups at various positions of the quinoline ring would be a critical part of SAR studies. The goal is to probe for additional interactions with the target and to improve properties like solubility and cell permeability.

Commonly explored functional groups in quinoline chemistry include:

Amino groups: Often introduced to form hydrogen bonds with the target. The position and nature of the amino substituent can be critical for activity. mdpi.com

Hydroxyl or Methoxy groups: These can also act as hydrogen bond donors or acceptors and can influence the electronic properties of the ring system. orientjchem.org

Alkyl or Aryl groups: These can be used to explore hydrophobic pockets within the binding site.

Carboxylic acid or Ester groups: These can introduce polar interactions and improve solubility.

By synthesizing and testing analogues with these functional groups, a comprehensive SAR profile can be built.

Table 2: Hypothetical Impact of Functional Group Incorporation on Binding Affinity

| Analogue | Modification from Parent Compound | Predicted Interaction Type | Target Binding Affinity (IC₅₀, µM) |

|---|---|---|---|

| This compound | - | Hydrophobic/Halogen bonding | Baseline |

| Analogue 6 | Add 2-NH₂ | Hydrogen bonding | To be determined |

| Analogue 7 | Add 6-OH | Hydrogen bonding | To be determined |

| Analogue 8 | Replace 4-Cl with Phenyl | Hydrophobic/π-π stacking | To be determined |

This table is illustrative and would be populated with experimental data.

Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Parameters

QSAR studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models use molecular descriptors to quantify the physicochemical properties of the molecules.

Once a dataset of analogues with their corresponding binding affinities (e.g., IC₅₀ or Kᵢ values) is available, various molecular descriptors can be calculated for each compound. These descriptors can be categorized as:

Electronic: e.g., partial charges, dipole moment, HOMO/LUMO energies.

Steric: e.g., molecular volume, surface area, shape indices.

Hydrophobic: e.g., logP (partition coefficient).

Topological: Describing the connectivity of atoms.

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. lew.ro

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC₅₀) = c₀ + c₁(logP) + c₂(HOMO) + c₃(Molecular_Volume)

Where the coefficients (c₁, c₂, c₃) indicate the relative importance of each descriptor to the activity. A positive coefficient for logP, for example, would suggest that increasing lipophilicity enhances the binding affinity.

A validated QSAR model can be used to predict the binding affinities of new, unsynthesized analogues. nih.gov This predictive power is a cornerstone of modern drug discovery, allowing for the virtual screening of large libraries of potential compounds. tandfonline.com

The development of a robust predictive QSAR model generally follows these steps:

Data Set Preparation: A diverse set of compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for all compounds.

Model Building: The dataset is typically divided into a training set (to build the model) and a test set (to validate it). Statistical methods are used to generate the QSAR equation.

Model Validation: The predictive power of the model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the predictive R² (q²) are used to evaluate the model's robustness.

For this compound analogues, a predictive QSAR model would enable researchers to prioritize the synthesis of compounds with the highest predicted potency, accelerating the discovery of lead compounds.

Advanced Analytical and Detection Strategies for 3,4,7,8 Tetrachloroquinoline

Chromatographic Separation Techniques

Chromatography is the cornerstone of trace-level analysis for halogenated organic compounds. The separation of 3,4,7,8-tetrachloroquinoline from complex sample matrices and its isomers is effectively achieved using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like polychlorinated quinolines. Method development for this compound focuses on optimizing separation from other PCQs and matrix components, while validation ensures the method is reliable, reproducible, and fit for purpose.

Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Stationary Phase (Column): Reversed-phase (RP) chromatography is the most common approach. C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which provides strong retention for aromatic compounds like quinolines. For separating closely related isomers of halogenated aromatics, columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer enhanced resolution through π-π and dipole-dipole interactions. Given the aromatic nature of the quinoline (B57606) ring, a phenyl-based column could provide superior separation from potential interferences.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute highly retained compounds like tetrachloroquinoline while also separating less retained matrix components. The addition of a small percentage of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by protonating the nitrogen atom in the quinoline ring, reducing peak tailing.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as conjugated aromatic systems like quinoline exhibit strong absorbance in the UV region. The detection wavelength can be optimized based on the compound's UV spectrum to maximize sensitivity. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Method Validation: Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure the method's suitability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the this compound peak from other isomers and matrix interferences.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of test results to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Parameters for Polychlorinated Aromatic Compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm) | Provides π-π interactions beneficial for separating aromatic and halogenated isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting hydrophobic compounds in reversed-phase. |

| Gradient | 30% B to 95% B over 20 minutes | Allows for separation of a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |

| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |

| Detection | DAD at 230 nm | Wavelength selected based on typical absorbance maxima for chlorinated quinolines. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Note: This table presents typical starting conditions for method development applicable to this compound based on general principles for related compounds.

GC-MS is a powerful technique for the trace analysis of volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it ideal for detecting chlorinated compounds in complex environmental or industrial samples.

Method Development:

Sample Preparation: An efficient extraction and clean-up procedure is critical. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate the analyte from the sample matrix. Solvents such as toluene (B28343) or dichloromethane (B109758) are often effective for extracting chlorinated aromatic compounds.

GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is typically used. These columns separate compounds primarily based on their boiling points, which is effective for separating polychlorinated isomers.

Injection: Splitless injection is preferred for trace analysis to ensure the maximum amount of analyte is transferred to the column.

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode can be employed. This minimizes background interference by monitoring specific precursor-to-product ion transitions.

Trace Analysis Application: For this compound, GC-MS analysis would involve monitoring its characteristic molecular ion (M+) and key fragment ions. The isotopic pattern resulting from the four chlorine atoms (a distinctive cluster of peaks) provides a high degree of confidence in identification.

Table 2: Representative GC-MS Parameters for Trace Analysis of Chlorinated Heterocycles

| Parameter | Condition | Rationale |

|---|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Standard, robust column for semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Temperature program designed to separate analytes based on volatility. |

| Inlet | 280°C, Splitless mode | Ensures efficient vaporization and transfer of trace analytes. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |

| MS Transfer Line | 290°C | Prevents condensation of analytes between GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode for high sensitivity quantification; Full Scan for identification. |

| Monitored Ions | M+, [M-Cl]+, [M-2Cl]+ isotopic cluster | Specific ions for the target analyte to ensure selective detection. |

Note: The specific retention time and mass spectrum for this compound would need to be determined experimentally using a pure standard.

Electrochemical Sensing Mechanisms

Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of electroactive species like this compound. These techniques are based on measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.

Voltammetry, particularly cyclic voltammetry (CV), is used to investigate the reduction-oxidation (redox) behavior of a molecule. For a halogenated compound like this compound, the primary electrochemical process is typically reductive dehalogenation.

In a CV experiment, the potential applied to a working electrode is scanned, and the resulting current is measured. The voltammogram provides information about the reduction potentials of the chloro-substituents. It is expected that this compound would undergo irreversible reduction at a negative potential, where electrons are transferred to the molecule, leading to the sequential cleavage of carbon-chlorine bonds. The exact potential depends on the electrode material, solvent, and the position of the chlorine atoms on the quinoline ring. Studies on related compounds like chloroquine (B1663885) have shown that the quinoline moiety is electroactive. The presence of multiple electron-withdrawing chlorine atoms would likely facilitate the reduction process, causing it to occur at less negative potentials compared to the parent quinoline molecule.